5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Description
The compound “5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a chemical compound with the molecular formula C14H12FN3O . It has a molecular weight of 257.2629832 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of this compound involves a benzodiazolone ring attached to a fluorophenyl group via a methylene bridge and an amino group . Unfortunately, detailed structural analysis such as bond lengths, angles, and conformational details are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, and specific optical rotation are not available in the search results .Mechanism of Action
Target of Action
The compound “5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
It’s known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by indole derivatives , it’s likely that this compound may influence multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties.
Result of Action
Given the range of biological activities exhibited by indole derivatives , it’s likely that this compound may have various effects at the molecular and cellular levels.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c15-10-3-1-9(2-4-10)8-16-11-5-6-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFKZLKQPMWAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=C(C=C2)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204046 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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